

Dm-CHOC-pen: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: *Dm-CHOC-pen*

Cat. No.: *B1670824*

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Introduction

Dm-CHOC-pen (4-Demethylcholesteryloxycarbonylpenclomedine) is a lipophilic, polychlorinated pyridine cholesteryl carbonate derivative with potent antineoplastic activity. Its chemical structure allows it to cross the blood-brain barrier (BBB), making it a promising candidate for the treatment of central nervous system (CNS) malignancies, including glioblastoma and metastatic brain tumors.[1][2] The primary mechanism of action of **Dm-CHOC-pen** is DNA alkylation, leading to cytotoxicity in cancer cells.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of **Dm-CHOC-pen**.

Mechanism of Action and Cellular Uptake

Dm-CHOC-pen exerts its anticancer effects through a multi-step process. It is a DNA alkylating agent that forms adducts, primarily at the N7-guanine and N4-cytosine positions of DNA.[2][3] This covalent modification of DNA disrupts its replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

A proposed "four-tier" mechanism describes its entry into the CNS and uptake by cancer cells:
[3]

- Transport across the BBB: **Dm-CHOC-pen**'s lipophilic nature facilitates its association with red blood cells (RBCs), which act as carriers to transport the drug across the BBB.[3][4]
- Tumor Cell Entry: Once in the brain parenchyma, **Dm-CHOC-pen** is thought to be transported into cancer cells via the L-glutamine transport system, which is often overexpressed in malignant cells.[3]
- Intracellular Activation: Within the acidic microenvironment of the tumor, **Dm-CHOC-pen** is activated to its active metabolite, DM-PEN.[3]
- DNA Alkylation: The activated form then exerts its cytotoxic effect by bis-alkylating DNA.[3]

In melanoma, an additional mechanism involving the generation of reactive oxygen species (ROS) through the DOPA/melanin pathway has been proposed to contribute to its cytotoxic effects.

Data Presentation

In Vitro Cytotoxicity

Dm-CHOC-pen has demonstrated potent cytotoxic activity against various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this activity.

Cell Line	Cancer Type	IC50 (µg/mL)	Notes
B-16	Melanoma	0.5	Data from in vitro proliferation and survival assays.[5]
Human Breast Cancer Explants	Breast Cancer	Active in nanogram quantities	Specific IC50 value not reported.[6]
H-2086	Non-Small Cell Lung Cancer (NSCLC)	~0.25 (IC35)	Data from in vitro cell survival and growth characteristics study. [7]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of **Dm-CHOC-pen** in inhibiting tumor growth.

Tumor Model	Cancer Type	Animal Model	Dosing Regimen	Outcome
U251 Xenograft	Glioblastoma	Mice	Intracranial implantation	Complete remissions observed. [6]
MX-1 Xenograft	Breast Cancer	Mice	Intracranial implantation	Complete remissions observed. [6]
B-16 Xenograft	Melanoma	C57BL Mice	200 mg/kg, i.p., daily for 5 days	142% improvement in survival compared to saline controls. [5]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC₅₀ value of **Dm-CHOC-pen** in a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line of interest (e.g., B-16 melanoma, U251 glioblastoma)
- Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- **Dm-CHOC-pen**

- Dimethyl sulfoxide (DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells in the logarithmic growth phase.
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Dm-CHOC-pen** in DMSO.
 - Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 to 10 μ g/mL). A vehicle control (medium with DMSO) and a blank (medium only) should be included.
 - Carefully remove the medium from the wells and add 100 μ L of the **Dm-CHOC-pen** dilutions to the respective wells.
 - Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution to each well.

- Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
- Carefully remove the medium containing MTT.
- Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the drug concentration.
 - Determine the IC₅₀ value, which is the concentration of **Dm-CHOC-pen** that causes a 50% reduction in cell viability, using a non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: In Vivo Subcutaneous Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of **Dm-CHOC-pen** in a subcutaneous mouse xenograft model.

Materials:

- Cancer cell line (e.g., B-16, U251, MX-1)
- Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Matrigel (optional)
- **Dm-CHOC-pen** formulation (e.g., soy bean oil/lecithin/glycerin water emulsion)

- Calipers
- Syringes and needles

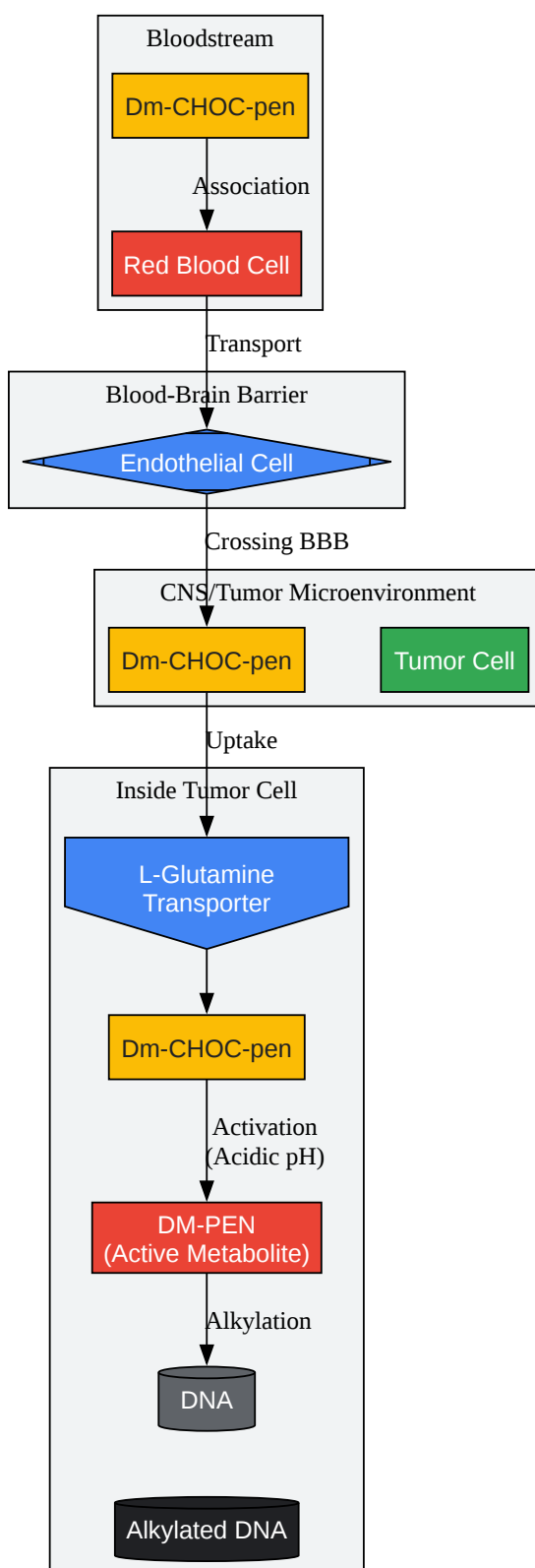
Procedure:

- Cell Preparation and Implantation:
 - Harvest cancer cells in the exponential growth phase and resuspend them in sterile PBS at a concentration of 1×10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.
 - Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
 - Calculate the tumor volume using the formula: $\text{Volume} = (\text{width}^2 \times \text{length}) / 2$.
- Treatment:
 - When the average tumor volume reaches approximately 100-150 mm^3 , randomize the mice into treatment and control groups.
 - Administer **Dm-CHOC-pen** to the treatment group via the desired route (e.g., intraperitoneal injection) and schedule (e.g., 200 mg/kg daily for 5 days).^[5] The control group should receive the vehicle.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage difference in the mean tumor volume between the treated and control groups.

- A secondary endpoint can be the survival of the animals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

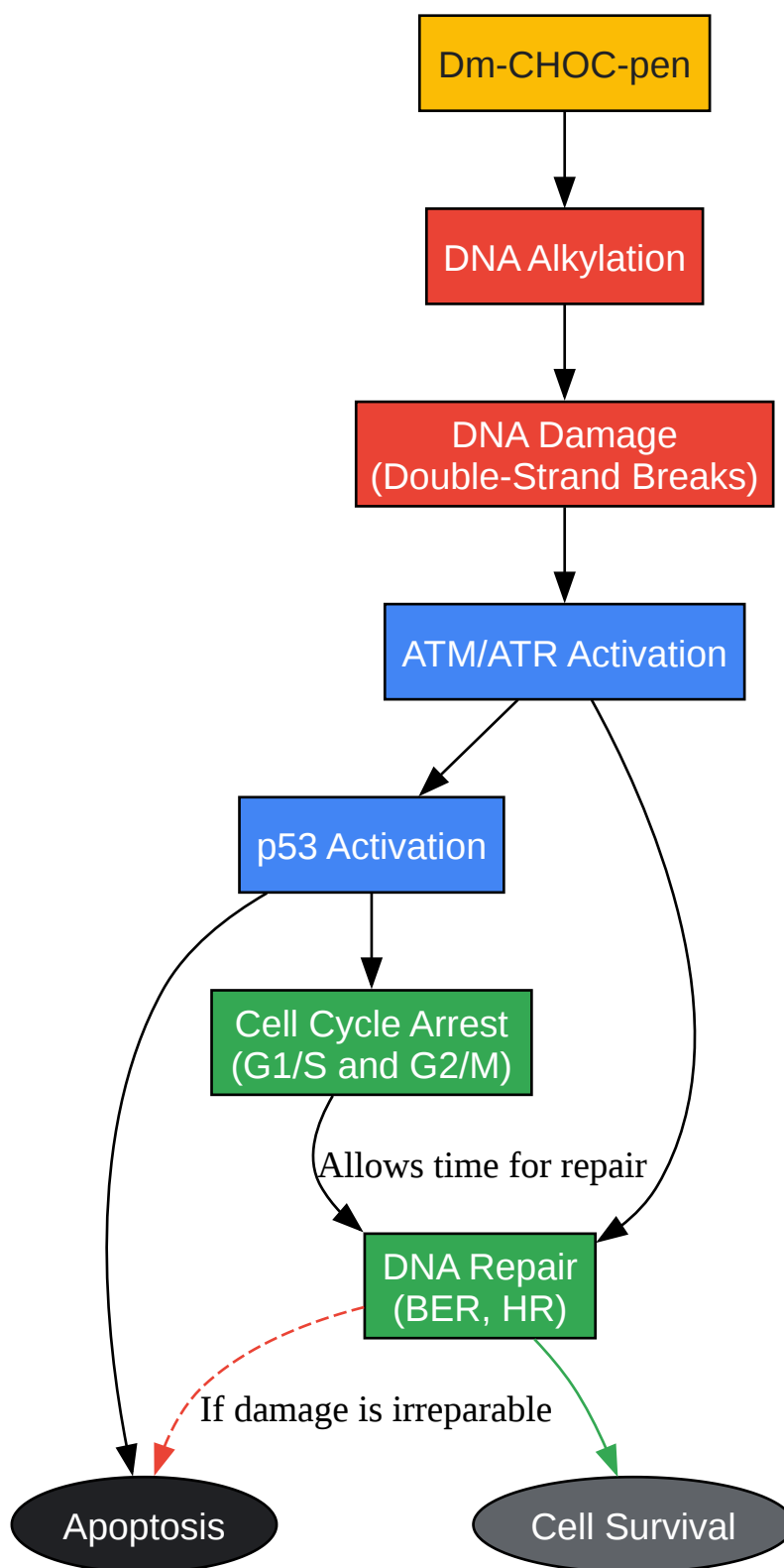
Dm-CHOC-pen Cellular Uptake and Mechanism of Action



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Caption: Proposed mechanism of **Dm-CHOC-pen** transport across the BBB and its activation within tumor cells.

Dm-CHOC-pen Downstream Signaling Pathway



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Caption: General signaling pathway initiated by DNA alkylation, leading to cell cycle arrest and apoptosis.

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